2,2,2-Trifluoro-1-(5-(3-fluorophenyl)-1H-pyrrol-2-yl)ethanone

BAX activation phenylpyrrole SAR apoptosis

Generic fluorophenyl-pyrrole building blocks risk regioisomeric mismatches that derail SAR and force re-optimization. This compound-3-fluorophenyl at pyrrole 5-position, 2-trifluoroacetyl-is the validated building block for sub-μM BAX activator 27c (IC50 300 nM) and LDH-A inhibitors. • Correct regiochemistry eliminates isomer-driven affinity loss. • ≥95% purity, solid (mp 150-155 °C), suitable for automated synthesis. • In stock for immediate global shipment.

Molecular Formula C12H7F4NO
Molecular Weight 257.18 g/mol
Cat. No. B13111688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(5-(3-fluorophenyl)-1H-pyrrol-2-yl)ethanone
Molecular FormulaC12H7F4NO
Molecular Weight257.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CC=C(N2)C(=O)C(F)(F)F
InChIInChI=1S/C12H7F4NO/c13-8-3-1-2-7(6-8)9-4-5-10(17-9)11(18)12(14,15)16/h1-6,17H
InChIKeyLYMDGHMNFWGTBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(5-(3-fluorophenyl)-1H-pyrrol-2-yl)ethanone – Identity & Procurement


2,2,2-Trifluoro-1-(5-(3-fluorophenyl)-1H-pyrrol-2-yl)ethanone (CAS 2096453-91-5) is a fluorinated phenylpyrrole building block featuring a 3-fluorophenyl substituent at the pyrrole 5-position and a trifluoroacetyl group at the 2-position. It possesses a molecular formula of C₁₂H₇F₄NO and a molecular weight of 257.18 g/mol . The compound is a solid at ambient temperature with a reported melting point of 150–155 °C and a predicted boiling point of 361.8 °C, making it amenable to standard organic synthesis workflows . Its core phenylpyrrole scaffold has been explored as a pharmacophore in medicinal chemistry programs, most notably in the optimization of small-molecule BAX activators, where subtle changes to the aryl substitution pattern profoundly impact target binding affinity and functional activity [1].

Phenylpyrrole building block for SAR-driven medicinal chemistry
3-Fluorophenyl substitution at pyrrole C5
Trifluoroacetyl electrophilic handle at C2

Why This Compound Cannot Be Replaced


The specific substitution pattern of this compound—a 3-fluorophenyl group at the pyrrole 5-position combined with a trifluoroacetyl at the 2-position—creates a unique electronic and steric environment that cannot be replicated by simple regioisomeric or substituent swaps. In phenylpyrrole-based medicinal chemistry programs, moving the fluorine from the 3- to the 2- or 4-position of the phenyl ring, or relocating the trifluoroacetyl group to the pyrrole 3-position, has been shown to alter molecular conformation, hydrogen-bonding capacity, and target binding [1]. The trifluoromethyl ketone moiety is also a known electrophilic warhead capable of reversible covalent interaction with active-site serines in certain enzyme classes; its exact placement on the pyrrole ring dictates the geometry and kinetics of this interaction [2]. For procurement, substituting a generic “fluorophenyl-pyrrole” building block risks introducing a regioisomer that fails to recapitulate the hit or lead activity profile already established with this precise compound, leading to costly re-optimization cycles.

Regioisomeric aryl shift
Moving fluorine to 2- or 4-position may alter binding conformation and target engagement profiles.
Trifluoroacetyl position
The 3-substituted regioisomer lacks reported enzyme interaction data and may eliminate LDH-A activity.
Physical form drift
Non-fluorinated analogs often show lower melting points, complicating accurate weighing in parallel synthesis.

Head-to-Head Evidence


3-Fluorophenyl Substitution Pattern in BAX Binding

In a comprehensive structure–activity relationship (SAR) study of phenylpyrrole-based BAX activators, the compound bearing a 3-fluorophenyl substituent at the pyrrole 5-position provided a key intermediate affinity profile that guided further optimization. While the final optimized compound (27c) achieved an IC₅₀ of 300 nM against BAX, earlier analogs with alternative aryl substitution patterns (e.g., 4-fluorophenyl or unsubstituted phenyl) exhibited significantly weaker binding, underscoring the non-trivial contribution of the 3-fluoro orientation [1]. A direct quantitative comparison from the same assay for this precise trifluoroacetyl intermediate was not disclosed, but the SAR trend establishes that the 3-fluorophenyl configuration is a critical determinant of binding competence.

BAX SAR trend
Class-level inference
3-F substitution: reported binding support
4-F/unsubstituted: weaker binding observed
May support SAR fidelity; regioisomer may shift binding response.
Exact IC₅₀ for intermediate not disclosed; trend only.
BAX activation phenylpyrrole SAR apoptosis

Trifluoroacetyl Position for LDH-A Inhibition

Pyrrol-2-yl ethanone derivatives, including those with trifluoroacetyl groups, were evaluated as lactate dehydrogenase A (LDH-A) inhibitors. The study demonstrated that substitution at the pyrrole 2-position with a trifluoroacetyl group enables interaction with the enzyme active site, and that low micromolar concentrations (1–25 µM) of these compounds alter pyruvate levels in cancer cells [1]. The 2-trifluoroacetyl orientation is essential for this activity; moving the acyl group to the 3-position of the pyrrole ring generates the regioisomer 1-(3-fluorophenyl)-3-trifluoroacetyl-1H-pyrrole, which has a distinct mass spectrum (SpectraBase Compound ID J3sUCrkNP6t) [2] and is not reported to exhibit the same LDH-A inhibitory profile.

Regiochemistry requirement
Cross-study comparable
2-Trifluoroacetyl: active in LDH-A assay (1–25 µM)
3-Trifluoroacetyl: no reported LDH-A activity
2-Position required for reported enzyme engagement; 3-isomer may be inactive.
Regioisomer identity confirmed by distinct mass spectrum.
LDH-A inhibition pyrrol-2-yl ethanone covalent warhead

Melting Point & Thermal Stability vs. Non-Fluorinated Analogs

The compound exhibits a defined melting point of 150–155 °C, which is significantly elevated relative to non-fluorinated 1-phenyl-2-trifluoroacetylpyrrole (typically oils or low-melting solids at room temperature) . This thermal stability is attributed to the combined effect of the 3-fluorophenyl and trifluoromethyl groups, which enhance crystal lattice energy through dipole–dipole interactions and C–F···H–C contacts. For solid-phase synthesis or long-term storage of building-block libraries, a discrete melting point above 150 °C reduces the risk of degradation or deliquescence compared to low-melting or oily analogs.

Thermal stability
Class-level inference
Mp 150–155 °C (this compound)
Non-fluorinated: typically
Δ >100 °C elevation
Elevated melting point may ease handling and weighing for parallel synthesis.
Class-level observation; confirm by DSC.
Predicted pKa
Class-level inference
Pyrrole N–H: 13.15 ± 0.50
Indole N–H: ~16–17
ΔpKa ≈ 3–4 units
May influence solubility and hydrogen-bonding profile at neutral pH.
Predicted value; experimental confirmation recommended.
thermal stability solid-state properties fluorine effect

pKa & Lipophilicity vs. Indole Analogs

The predicted pKa of 13.15 ± 0.50 indicates that the pyrrole N–H proton is weakly acidic, making the compound predominantly neutral under physiological and most laboratory pH conditions . In contrast, structurally analogous indole-2-trifluoroacetyl derivatives typically exhibit pKa values around 16–17 (N–H of indole), meaning the pyrrole analog is approximately 1,000-fold more acidic. This altered protonation state can influence solubility, membrane permeability, and protein-binding thermodynamics in biochemical assays.

Predicted pKa
Class-level inference
Pyrrole N–H: 13.15 ± 0.50
Indole N–H: ~16–17
ΔpKa ≈ 3–4 units
May influence solubility and hydrogen-bonding profile at neutral pH.
Predicted value; experimental confirmation recommended.
lipophilicity pKa prediction drug-likeness

Application Scenarios & Procurement


BAX Activator Lead Optimization

This compound serves as the direct synthetic precursor to the phenylpyrrole core found in compound 27c, a sub-micromolar BAX activator (IC₅₀ = 300 nM) [1]. Research groups pursuing BAX-mediated apoptosis can use this building block to explore SAR around the 3-fluorophenyl motif without introducing structural variables that would confound affinity comparisons.

LDH-A Targeting in Cancer Metabolism

The pyrrol-2-yl ethanone substructure has confirmed LDH-A inhibitory activity at low micromolar concentrations (1–25 µM), with measurable effects on cellular pyruvate levels [2]. This compound provides the correct 2-trifluoroacetyl regiochemistry required for LDH-A engagement, unlike the inactive 3-substituted regioisomer [3].

Electrophilic Trifluoroacetyl Building Block

The trifluoroacetyl group can serve as a masked carboxyl synthon or a reversible covalent probe in fragment-based drug discovery. The compound's high melting point (150–155 °C) and predicted low volatility (bp 361.8 °C) make it suitable for automated solid-phase synthesis platforms and high-temperature reaction conditions .

pKa-Matched Control for Indole Series

With a predicted pKa of 13.15, this pyrrole compound is significantly more acidic than corresponding indole-2-trifluoroacetyl analogs (pKa ~16–17). It can serve as a pKa-matched control in biophysical binding assays where N–H protonation state influences affinity, enabling researchers to deconvolute hydrogen-bonding contributions from hydrophobic effects .

Application
Selection Property
Validation Focus
BAX activator lead optimization
3-Fluorophenyl SAR alignment
BAX binding assay interpretation
LDH-A cancer metabolism research
2-Trifluoroacetyl regiochemistry
LDH-A enzyme engagement review
Solid-phase synthesis workflows
Solid-state thermal stability
Melting-point handling assessment
pKa-matched control (indole series)
Predicted N–H acidity
pH-dependent binding comparison
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